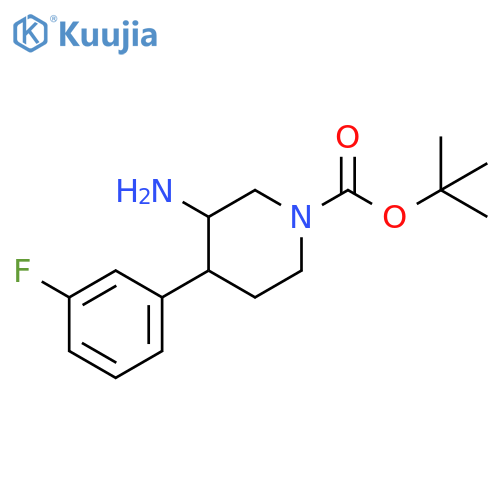

Cas no 916421-12-0 (tert-butyl 3-amino-4-(3-fluorophenyl)piperidine-1-carboxylate)

916421-12-0 structure

商品名:tert-butyl 3-amino-4-(3-fluorophenyl)piperidine-1-carboxylate

CAS番号:916421-12-0

MF:C16H23FN2O2

メガワット:294.364427804947

MDL:MFCD08751892

CID:5228067

tert-butyl 3-amino-4-(3-fluorophenyl)piperidine-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- 1-Piperidinecarboxylic acid, 3-amino-4-(3-fluorophenyl)-, 1,1-dimethylethyl ester

- tert-butyl 3-amino-4-(3-fluorophenyl)piperidine-1-carboxylate

-

- MDL: MFCD08751892

- インチ: 1S/C16H23FN2O2/c1-16(2,3)21-15(20)19-8-7-13(14(18)10-19)11-5-4-6-12(17)9-11/h4-6,9,13-14H,7-8,10,18H2,1-3H3

- InChIKey: FYDLKIMTIIGWBV-UHFFFAOYSA-N

- ほほえんだ: N1(C(OC(C)(C)C)=O)CCC(C2=CC=CC(F)=C2)C(N)C1

tert-butyl 3-amino-4-(3-fluorophenyl)piperidine-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1363971-500mg |

Tert-butyl 3-amino-4-(3-fluorophenyl)piperidine-1-carboxylate |

916421-12-0 | 95% | 500mg |

¥28324.00 | 2024-04-25 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01105171-1g |

tert-Butyl 3-amino-4-(3-fluorophenyl)piperidine-1-carboxylate |

916421-12-0 | 95% | 1g |

¥5873.0 | 2024-04-17 | |

| Enamine | EN300-88747-5g |

tert-butyl 3-amino-4-(3-fluorophenyl)piperidine-1-carboxylate |

916421-12-0 | 5g |

$3396.0 | 2023-09-01 | ||

| Enamine | EN300-88747-0.25g |

tert-butyl 3-amino-4-(3-fluorophenyl)piperidine-1-carboxylate |

916421-12-0 | 0.25g |

$1078.0 | 2023-09-01 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1363971-250mg |

Tert-butyl 3-amino-4-(3-fluorophenyl)piperidine-1-carboxylate |

916421-12-0 | 95% | 250mg |

¥23284.00 | 2024-04-25 | |

| Enamine | EN300-88747-0.5g |

tert-butyl 3-amino-4-(3-fluorophenyl)piperidine-1-carboxylate |

916421-12-0 | 0.5g |

$1124.0 | 2023-09-01 | ||

| Enamine | EN300-88747-2.5g |

tert-butyl 3-amino-4-(3-fluorophenyl)piperidine-1-carboxylate |

916421-12-0 | 2.5g |

$2295.0 | 2023-09-01 | ||

| Enamine | EN300-88747-10.0g |

tert-butyl 3-amino-4-(3-fluorophenyl)piperidine-1-carboxylate |

916421-12-0 | 10.0g |

$5037.0 | 2023-02-11 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1363971-1g |

Tert-butyl 3-amino-4-(3-fluorophenyl)piperidine-1-carboxylate |

916421-12-0 | 95% | 1g |

¥31644.00 | 2024-04-25 | |

| Enamine | EN300-88747-5.0g |

tert-butyl 3-amino-4-(3-fluorophenyl)piperidine-1-carboxylate |

916421-12-0 | 5.0g |

$3396.0 | 2023-02-11 |

tert-butyl 3-amino-4-(3-fluorophenyl)piperidine-1-carboxylate 関連文献

-

Zhe Peng,Shuwei Wang,Jingjing Zhou,Yan Jin,Yang Liu,Yinping Qin,Cai Shen,Weiqiang Han,Deyu Wang J. Mater. Chem. A, 2016,4, 2427-2432

-

T. Lan,Y. Hu,G. Wu,X. Tao,W. Chen J. Mater. Chem. C, 2015,3, 1888-1892

-

Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555

-

Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524

-

Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022

916421-12-0 (tert-butyl 3-amino-4-(3-fluorophenyl)piperidine-1-carboxylate) 関連製品

- 926141-91-5(N-(1-cyanocyclohexyl)-2-{[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide)

- 1782249-70-0(2-Thiophenecarboxylic acid, 5-bromo-3-(1-methylethyl)-)

- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)

- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)

- 2197523-10-5(4-methyl-2-[(oxan-3-yl)methoxy]pyridine)

- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)

- 1213675-27-4((1S)-1-(2-ANTHRYL)-2-METHYLPROPYLAMINE)

- 1342087-58-4(4-(2-ethylphenyl)butan-1-amine)

- 1869599-51-8(5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}pentanoic acid)

- 340310-05-6((2Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:916421-12-0)tert-butyl 3-amino-4-(3-fluorophenyl)piperidine-1-carboxylate

清らかである:99%

はかる:1g

価格 ($):770.0